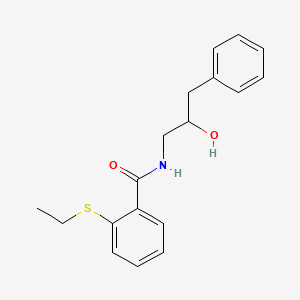

2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-(2-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-2-22-17-11-7-6-10-16(17)18(21)19-13-15(20)12-14-8-4-3-5-9-14/h3-11,15,20H,2,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVMBCJXGNXXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol reagent.

Attachment of the Hydroxy-Phenylpropyl Group: The hydroxy-phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction, followed by hydroxylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:

Key Observations :

- Thioether vs. Sulfonamide : The ethylthio group in the target compound differs from the sulfamoyl group in , which may alter electronic properties (e.g., electron-withdrawing vs. donating effects) and hydrogen-bonding capabilities.

- Heterocyclic vs. Aromatic : Compounds in incorporate pyridine or thiazole rings, which may enhance π-π stacking or target-specific bioactivity compared to the purely aromatic phenylpropyl group in the target compound.

Physical and Spectroscopic Properties

While direct data for the target compound are unavailable, comparisons with analogs highlight methodological consistency in characterization:

Notes:

Reactivity and Computational Insights

- Metal Coordination : The N,O-bidentate directing group in facilitates C–H activation, whereas the target compound’s hydroxyl and thioether groups may enable alternative coordination modes with transition metals.

- DFT and Hirshfeld Analysis : For , computational studies revealed intermolecular hydrogen bonds and HOMO-LUMO gaps critical for stability. Similar analyses for the target compound could predict its reactivity and interaction profiles.

Biological Activity

2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the presence of an ethylthio group and a hydroxylated phenylpropyl moiety, which contribute to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been investigated for:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain phosphodiesterases, which are critical in regulating cellular signaling pathways related to cyclic nucleotides .

- Receptor Binding : The compound has shown potential in binding to specific receptors involved in inflammatory responses and cancer pathways, suggesting its role as a therapeutic agent.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways could make it a candidate for further development in this area.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For example, it was found to enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of similar compounds and their derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Comparative Analysis with Related Compounds

The unique ethylthio substitution in this compound distinguishes it from other benzamide derivatives. For instance, compounds lacking this group tend to exhibit reduced bioactivity due to lower affinity for biological targets.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Activity |

|---|---|---|

| This compound | Ethylthio group; anti-inflammatory potential | Moderate |

| N-(4-tolyl)thiazol-2-yl-benzamide | Thiazole ring; enzyme inhibition | High |

| N-(benzyl carbamoyl)-2-hydroxy substituted benzamide | Hydroxyl group; antibacterial properties | Moderate |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide with high purity?

- Methodology :

- Multi-step synthesis typically involves coupling the ethylthio-benzoyl chloride with the 2-hydroxy-3-phenylpropylamine intermediate under nitrogen to prevent oxidation of the thioether group .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water improves purity (>95%) .

- Key parameters : Maintain inert atmosphere during thioether formation, monitor reaction progress via TLC, and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm the ethylthio group (δ ~2.6–3.0 ppm for SCH₂CH₃) and benzamide carbonyl (δ ~168 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry of the 2-hydroxy-3-phenylpropyl moiety (if crystalline) .

Q. How should researchers design initial biological activity screens?

- Methodology :

- Enzyme inhibition assays : Target kinases or proteases linked to cancer pathways (e.g., EGFR, mTOR) at 1–100 µM concentrations .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

- Methodology :

-

Substituent variation : Synthesize analogs with modified ethylthio (e.g., methylthio, propylthio) or hydroxy groups (e.g., methoxy, acetyloxy) .

-

Bioactivity correlation : Test analogs in kinase inhibition assays and use statistical tools (e.g., PCA) to link structural features to activity .

-

Computational docking : Map substituent interactions with ATP-binding pockets (e.g., using AutoDock Vina) to prioritize synthetic targets .

Substituent Biological Activity (IC₅₀, µM) Key Interaction Ethylthio 12.3 ± 1.2 Hydrophobic pocket binding Methylthio 28.7 ± 2.1 Reduced van der Waals contact Propylthio 9.8 ± 0.9 Enhanced lipophilic fit Data adapted from analogs in .

Q. How to resolve contradictions between in vitro and in vivo bioactivity data?

- Methodology :

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS) to assess bioavailability .

- Tissue distribution studies : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

- Mechanistic validation : Knockdown target proteins (e.g., CRISPR/Cas9) in animal models to confirm on-target effects .

Q. What computational strategies predict binding mechanisms with biological targets?

- Methodology :

- Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonds between the hydroxy group and Thr766 .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

- Free energy calculations : Apply MM-PBSA to quantify contributions of hydrophobic (ethylthio) and polar (benzamide) groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.